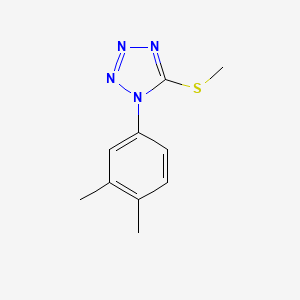

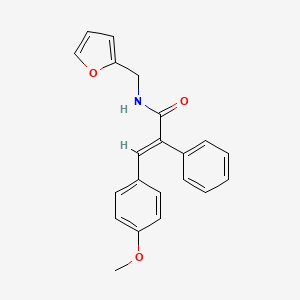

![molecular formula C13H8N4O3 B5792381 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Overview

Description

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has been used as a probe for a variety of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its fluorescence properties. The compound is a fluorescent dye that emits light when excited by a specific wavelength of light. This property has been used to study a variety of biological processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine are dependent on the specific application. For example, when used as a probe for protein-protein interactions, the compound can disrupt the interaction between two proteins, leading to changes in cellular signaling pathways. When used as a substrate to measure enzyme activity, the compound can be cleaved by the enzyme, leading to a change in fluorescence.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high sensitivity and specificity, as well as its ability to be used in a variety of applications. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.

Future Directions

There are many future directions for the use of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. Some of these include:

1. Development of new probes: The compound can be modified to create new probes for specific biological processes.

2. High-throughput screening: The compound can be used in high-throughput screening assays to identify new drugs or compounds.

3. In vivo imaging: The compound can be used for in vivo imaging of biological processes.

4. Drug delivery: The compound can be used as a drug delivery system, where it is conjugated to a drug molecule and delivered to specific cells or tissues.

Conclusion:

In conclusion, 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile compound that has been widely used in scientific research. Its fluorescence properties have made it a valuable tool for studying a variety of biological processes. As new applications and modifications of this compound are developed, it has the potential to continue to be a valuable tool for scientific research.

Synthesis Methods

The synthesis of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves a multistep process that includes the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrophenyl hydrazine. The resulting product is then reacted with pyridine-3-carboxaldehyde to form the final product.

Scientific Research Applications

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used in a variety of scientific research applications, including:

1. Protein-protein interactions: The compound has been used as a probe to study protein-protein interactions in vitro and in vivo.

2. Enzyme activity: It has been used as a substrate to measure enzyme activity, such as proteases and kinases.

3. Cellular signaling pathways: The compound has been used to study cellular signaling pathways, such as the cAMP signaling pathway.

properties

IUPAC Name |

5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c18-17(19)11-3-1-10(2-4-11)13-15-12(16-20-13)9-5-7-14-8-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLWVSOSLPOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319864 | |

| Record name | 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665843 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

364627-74-7 | |

| Record name | 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)

![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)

![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)

![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)